![molecular formula C22H17NOS B2405966 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-93-3](/img/structure/B2405966.png)

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

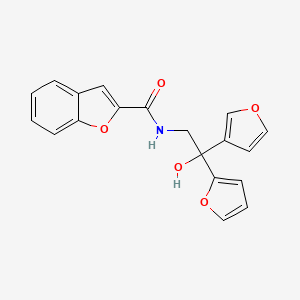

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Tubulin Polymerization Inhibition

A study by Gastpar, Goldbrunner, Marko, and von Angerer (1998) explored the role of methoxy-substituted 3-formyl-2-phenylindoles, related to the structure of 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, in inhibiting tubulin polymerization. This process is significant for the development of cytostatics, as it disrupts microtubule assembly, similar to colchicine, leading to the condensation of microtubules around the nucleus (Gastpar et al., 1998).

Nitration Reactions

Hamana, Takeo, and Noda (1977) conducted a study on the orientation of nitration of 2-phenylquinoline 1-oxide, which is structurally related to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. They found that the concentration of sulfuric acid significantly influenced the nitration process, leading to the production of different nitro derivatives (Hamana, Takeo, & Noda, 1977).

Antibacterial Activity

Osarumwense (2022) synthesized compounds including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, which bears resemblance to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. These compounds exhibited significant antibacterial activity against various strains of microorganisms, such as Staphylococcus aureus and Escherichia coli, showcasing their potential in pharmaceutical applications (Osarumwense, 2022).

Generation of Singlet Oxygen and Photooxidation

Li and Ye (2019) investigated the use of 2-phenylquinoline, closely related to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, in the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide. This highlights the compound's potential in photocatalysis and its use in chemical reactions (Li & Ye, 2019).

Antitumor Agents

Chou et al. (2010) explored the cytotoxic activity of 2-phenylquinolin-4-ones (2-PQs), similar to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline, against tumor cell lines. Their study contributes to the understanding of the compound's potential as an antitumor agent, particularly in the development of new drug candidates (Chou et al., 2010).

Synthesis of Sulfoxides

Hayun, Hanafi, Yanuar, and Hudiyono (2012) conducted a study on the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide, a compound structurally related to 2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline. Their research provides insights into the process of synthesizing sulfoxides, which are important in various chemical applications (Hayun et al., 2012).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)sulfanyl-3-phenylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c1-24-20-13-7-8-14-21(20)25-22-18(16-9-3-2-4-10-16)15-17-11-5-6-12-19(17)23-22/h2-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXBNDSJVPSYDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)